CaV1.3 antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CaV1.3 antagonist-1 is a potent and highly selective inhibitor of the L-type calcium channel, specifically targeting the CaV1.3 subtype. This compound has shown significant potential in the research and treatment of neurological disorders, particularly Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
CaV1.3 antagonist-1 is synthesized through a series of chemical reactions involving cyclopentyl derivatives. The synthesis typically involves the following steps:
Formation of the cyclopentyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization of the cyclopentyl ring: Various functional groups are introduced to the cyclopentyl ring to enhance its activity and selectivity towards the CaV1.3 calcium channel.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
CaV1.3 antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the cyclopentyl ring.
Substitution: Substitution reactions are used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .
Scientific Research Applications
CaV1.3 antagonist-1 has a wide range of scientific research applications, including:
Neurological Research: It is extensively studied for its potential in treating Parkinson’s disease by inhibiting the CaV1.3 calcium channels in the brain.
Cardiovascular Research: The compound is also investigated for its effects on cardiac function, particularly in conditions involving abnormal calcium signaling.
Pharmacological Studies: This compound serves as a valuable tool in pharmacological studies to understand the role of calcium channels in various physiological and pathological processes.
Mechanism of Action
CaV1.3 antagonist-1 exerts its effects by selectively binding to the CaV1.3 subtype of L-type calcium channels. This binding inhibits the influx of calcium ions into the cells, thereby modulating various cellular processes. The primary molecular targets are the calcium channels located in the neurons and cardiac cells. The inhibition of these channels leads to reduced calcium signaling, which is beneficial in conditions like Parkinson’s disease and certain cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
CaV1.2 Antagonists: These compounds target the CaV1.2 subtype of L-type calcium channels and are used in the treatment of hypertension and cardiac arrhythmias.
CaV1.4 Antagonists: These compounds target the CaV1.4 subtype and are primarily involved in retinal function.
Uniqueness of CaV1.3 Antagonist-1
This compound is unique due to its high selectivity for the CaV1.3 subtype over other L-type calcium channels. This selectivity makes it particularly valuable in neurological research, as it minimizes the side effects associated with non-selective calcium channel blockers .
Properties
Molecular Formula |
C17H19ClN2O3 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-cyclopentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-5-3-4-12(10-13)8-9-19-15(21)11-16(22)20(17(19)23)14-6-1-2-7-14/h3-5,10,14H,1-2,6-9,11H2 |
InChI Key |
AJKSBVCOTKODMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)CC(=O)N(C2=O)CCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.